2-Hexyldodecanoic acid
Description
An Overview of Branched-Chain Fatty Acids (BCFAs) in Biological and Synthetic Contexts
Branched-chain fatty acids are a class of fatty acids characterized by the presence of one or more alkyl groups, typically methyl groups, along their carbon backbone. nih.govwikipedia.org In biological systems, BCFAs are integral components of cell membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and integrity, especially in response to environmental stressors. ontosight.ai They are also found in various dietary sources, including dairy products and ruminant fats, and can be synthesized by the human gut microbiota. nih.govwikipedia.orgbiorxiv.org Recent research has highlighted their potential as bioactive lipids with a range of nutritional properties and applications in human health. researchgate.netresearchgate.net
From a synthetic perspective, the unique structures of BCFAs lead to distinct physical properties compared to their linear isomers. This has led to their utilization in a variety of industrial applications. For instance, the branched nature of these fatty acids can lower their melting points and alter their viscosity, making them valuable in the formulation of lubricants and cosmetics. cymitquimica.com The chemical synthesis of BCFAs, often to create products like isostearic acids, is an active area of research, employing various catalysts and methodologies. researchgate.net
The Significance of Branching in Fatty Acid Structure for Functional Attributes
The branching in a fatty acid's structure is a key determinant of its physical and chemical properties, and consequently, its function. The presence of a branch disrupts the orderly packing of fatty acid chains that is characteristic of straight-chain saturated fatty acids. nih.gov This disruption leads to a lower melting point and increased fluidity. nih.govontosight.ai
This principle is fundamental to the biological role of BCFAs in bacterial membranes, where they help maintain the necessary fluidity for membrane function across a range of temperatures. ontosight.ai In synthetic applications, this property is exploited to create lubricants that remain effective at lower temperatures and emollients in cosmetics that provide a desirable skin feel. cymitquimica.comontosight.ai The position and size of the branch also play a role; for example, iso-branched fatty acids (branch at the penultimate carbon) and anteiso-branched fatty acids (branch at the antepenultimate carbon) exhibit different physical properties. ontosight.ai
Positioning of 2-Hexyldodecanoic Acid within the Scope of Branched-Chain Fatty Acid Research
This compound, a synthetic fatty acid with a hexyl group attached to the second carbon of a decanoic acid chain, holds a specific position within BCFA research. ontosight.ai Its structure, with a significant branch at the α-carbon, makes it a subject of interest for understanding the impact of branching on molecular properties and for its practical applications.
It is utilized as an intermediate in the synthesis of various organic compounds and as a component in several industrial and commercial products. ontosight.aiguidechem.com For example, it is used in the preparation of lipid nanoparticles for nucleic acid delivery, in the synthesis of potential therapeutic agents, and as an emollient and emulsifier in cosmetics. ontosight.aiguidechem.com Research into 2-hexyldecanoic acid and its derivatives contributes to the broader understanding of how specific branching patterns in fatty acids can be tailored for targeted applications in medicine, biotechnology, and materials science. ontosight.aiguidechem.com
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | 2-hexyldecanoic acid nih.gov |
| CAS Number | 25354-97-6 ontosight.ai |
| Chemical Formula | C16H32O2 nih.gov |
| Molecular Weight | 256.42 g/mol nih.gov |
| Synonyms | Isopalmitic acid, C16 Guerbet fatty acid cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hexyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFVPGLYAWIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303541 | |
| Record name | 2-hexyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69848-19-7 | |
| Record name | NSC159002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hexyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Interactions and Metabolic Roles of 2 Hexyldodecanoic Acid
Enzyme-Substrate Interactions
The unique branched structure of 2-hexyldodecanoic acid suggests potential interactions with various enzymes involved in fatty acid metabolism, although specific studies are lacking.
Evaluation of this compound as a Substrate Mimic for Specific Enzymes (e.g., OleC β-Lactone Synthetase)
There is currently no scientific evidence to suggest that this compound acts as a substrate mimic for the enzyme OleC β-lactone synthetase. OleC is an enzyme involved in the biosynthesis of long-chain olefins in some bacteria, proceeding through a β-lactone intermediate nih.govumn.edunih.govresearchgate.net. The substrates for OleC are typically long-chain β-hydroxy fatty acids nih.govnih.govresearchgate.net. The branched structure of this compound differs significantly from the known linear substrates of OleC, making it an unlikely candidate for direct interaction or mimicry. Further enzymatic studies would be required to definitively assess any potential interaction.
Mechanisms of Carboxylic Acid Adenylation by Ligases
Carboxylic acid adenylation is a crucial first step in many biochemical reactions, including the activation of fatty acids for metabolism or biosynthesis. This process is catalyzed by a superfamily of enzymes known as adenylating enzymes or ligases nih.govresearchgate.net. The general mechanism involves the reaction of a carboxylic acid with adenosine (B11128) triphosphate (ATP) to form an acyl-adenylate intermediate and pyrophosphate. This activated acyl group can then be transferred to a variety of acceptors, such as coenzyme A (CoA).
While the general mechanism of carboxylic acid adenylation is well-understood, specific studies on the adenylation of this compound by ligases are not available. It is plausible that this compound can be activated by a similar mechanism, likely by a long-chain acyl-CoA synthetase. However, the branched nature of the fatty acid may influence the specificity and efficiency of the enzymatic reaction compared to its straight-chain isomers.
Impact on Fatty Acid Biosynthesis Pathways
The impact of this compound on fatty acid biosynthesis pathways has not been directly investigated. Fatty acid synthesis is a complex process regulated by key enzymes such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN) mhmedical.comresearchgate.netmdpi.com.
Interestingly, a study on a structurally similar compound, cyclopropaneoctanoic acid 2-hexyl (CPOA2H), demonstrated a significant upregulation of the FASN gene in human hepatic HepG2 cells nih.gov. This suggests that certain branched-chain fatty acids may have the potential to influence the expression of genes involved in lipogenesis. Given its structural similarity, it is conceivable that this compound could exert similar effects on fatty acid biosynthesis, although this remains to be experimentally verified.
Modulation of Cellular and Organismal Metabolic Processes
The metabolic effects of this compound are largely uncharacterized. However, studies on other branched-chain and medium-chain fatty acids provide a framework for its potential roles in lipid metabolism and gene regulation.
Influence on Lipid Metabolism and Triglyceride Synthesis
The influence of this compound on lipid metabolism and triglyceride synthesis is not well-documented. Triglyceride synthesis is a fundamental process for energy storage in the form of lipid droplets nih.govuomustansiriyah.edu.iq.
Research on the related compound, cyclopropaneoctanoic acid 2-hexyl (CPOA2H), has shown that it can enhance the expression of genes in hepatocytes that are associated with the synthesis and release of lipids nih.gov. This finding raises the possibility that this compound may also contribute to an increase in lipid synthesis and potentially influence triglyceride accumulation. In contrast, some medium-chain fatty acids have been shown not to trigger intracellular lipid storage nih.gov. The specific effect of the branched structure of this compound on these processes requires direct investigation.
Table 1: Potential Effects of this compound on Lipid Metabolism based on Structurally Similar Compounds
| Metabolic Process | Potential Effect of this compound (Hypothesized) | Supporting Evidence from Similar Compounds |
| Fatty Acid Synthesis | Upregulation of lipogenic genes (e.g., FASN) | Cyclopropaneoctanoic acid 2-hexyl (CPOA2H) increased FASN mRNA levels in HepG2 cells nih.gov. |
| Triglyceride Synthesis | Potential increase in triglyceride synthesis and release from hepatocytes. | CPOA2H upregulated genes associated with lipid synthesis and release in hepatocytes nih.gov. |
Regulatory Effects on Gene Expression through Nuclear Receptors (e.g., PPARα, SREBP-1c)
The regulatory effects of this compound on nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) have not been directly studied. These nuclear receptors are critical regulators of lipid metabolism nih.govnih.govnih.govmdpi.com. PPARα is a key regulator of fatty acid oxidation, while SREBP-1c is a major transcription factor controlling the expression of genes involved in fatty acid and triglyceride synthesis nih.govresearchgate.net.
Some branched-chain lipids have been shown to act as ligands for PPARs. For instance, mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) has been demonstrated to activate both PPARα and PPARγ nih.govdntb.gov.ua. This suggests that structurally distinct lipids can interact with and modulate the activity of these receptors.
Furthermore, the study on CPOA2H, which showed an increase in FASN expression, points towards a potential indirect influence on the SREBP-1c pathway, as FASN is a well-known target gene of SREBP-1c nih.gov. Unsaturated fatty acids have been shown to inhibit the transcription of the SREBP-1c gene researchgate.net. The effect of a saturated, branched-chain fatty acid like this compound on this pathway is unknown.
Table 2: Potential Regulatory Effects of this compound on Nuclear Receptors
| Nuclear Receptor | Potential Effect of this compound (Hypothesized) | Supporting Evidence from Similar Compounds/Pathways |
| PPARα | Potential for activation. | Other branched lipids, like mono-(2-ethylhexyl) phthalate, can activate PPARα nih.gov. |
| SREBP-1c | Potential to modulate SREBP-1c activity, possibly leading to increased expression of target genes like FASN. | CPOA2H, a structurally similar compound, increases FASN expression, a known SREBP-1c target gene nih.gov. |
Interactions with Inflammatory Pathways and Associated Factors (e.g., Cyclooxygenase-2, Interleukin-6)
Current scientific literature does not provide direct evidence detailing the specific interactions of this compound with key inflammatory mediators such as Cyclooxygenase-2 (COX-2) and Interleukin-6 (IL-6). Cyclooxygenases are pivotal enzymes in the conversion of arachidonic acid into prostaglandins, which are key players in inflammation. nih.govwikipedia.org COX-2 is an isoform that is primarily induced during inflammatory responses. nih.govwikipedia.org Interleukin-6 is a pleiotropic cytokine with a central role in regulating the immune response and inflammation. mdpi.com While the anti-inflammatory properties of various fatty acids have been investigated, with some showing inhibitory effects on enzymes like phospholipase A(2) which releases the precursor for prostaglandin (B15479496) synthesis, specific data on this compound's direct modulation of COX-2 or IL-6 signaling pathways is not extensively documented. A patent for a composition containing an extract of Crinum asiaticum linné, which lists this compound as a constituent, claims anti-inflammatory activity through the inhibition of cyclooxygenase-2, although the specific contribution of this compound to this effect is not detailed.
Presence and Significance as a Metabolite in Biological Systems
Identification in Metabolomic Profiling Studies
Metabolomic profiling, a comprehensive analysis of metabolites in a biological sample, has successfully identified this compound in a variety of natural sources. These studies underscore its presence across different biological kingdoms.
Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been instrumental in its detection.
Table 1: Identification of this compound in Various Organisms
| Organism/Source | Analytical Method | Reference |
|---|---|---|
| Marchantia polymorpha (Liverwort) | UHPLC–QTOF–MS | usda.govresearchgate.net |
| Kappaphycus striatus (Seaweed) | GCMS, LCMS/MS | nih.gov |
| Traditional Sabah Rice Varieties | Not Specified | guidechem.com |
These identifications in diverse organisms from plants to humans suggest that this compound may play fundamental roles in cellular metabolism.
Contribution to Biological Adaptability and Membrane Integrity
As a branched-chain fatty acid (BCFA), this compound is presumed to play a role in maintaining the integrity and functionality of biological membranes. The structure of BCFAs, with their methyl branches, disrupts the tight packing of fatty acid chains in the lipid bilayer. researchgate.net This disruption increases the fluidity of the membrane, which is a critical factor for the adaptation of organisms, particularly bacteria, to changes in temperature. usda.govnih.govnih.gov
Correlation with Broader Metabolic States
The identification of this compound in human serum suggests its potential as a biomarker for different metabolic states, including disease. A patent application detailing a metabolomics analysis of serum from ovarian cancer patients listed 2-hexyl-decanoic acid as one of the identified metabolites. nih.gov This finding indicates that the metabolic pathways involving this fatty acid may be altered in the context of this specific malignancy. However, the patent application does not specify whether the levels of this compound were significantly different between cancer patients and healthy controls. Further research is needed to validate its role as a biomarker and to understand its correlation with the broader metabolic dysregulation that characterizes cancer and other diseases.
Analytical Method Development and Characterization of 2 Hexyldodecanoic Acid
Chromatographic and Spectrometric Techniques
The analysis of 2-Hexyldodecanoic acid leverages advanced separation and detection technologies to achieve accurate qualitative and quantitative results. Gas and liquid chromatography, coupled with mass spectrometry, are the primary tools for its characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. For qualitative analysis, GC separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint. The mass spectrum of this compound can be compared against spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for identification. Quantitative analysis is achieved by measuring the area of the chromatographic peak, which is proportional to the amount of the compound. researchgate.net Purity analysis of this compound, for instance, has been reported with GC, achieving levels of 99.71%. medchemexpress.com
Due to the high polarity of the carboxylic acid group, direct GC analysis can lead to broad, asymmetrical peaks. colostate.edu To overcome this, derivatization is often employed to convert the acid into a less polar and more volatile ester, such as a methyl ester or a tert-butyldimethylsilyl (TBDMS) derivative. colostate.eduresearchgate.net This process improves chromatographic peak shape and enhances detection limits. colostate.edu The selection of an appropriate GC column, typically one with a 5% phenyl methyl siloxane stationary phase, is also critical for achieving good separation and performance at high temperatures. nih.gov
Table 1: Typical GC-MS Parameters for Fatty Acid Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the sample. |
| Column | 5% Phenyl Methyl Siloxane (e.g., 30m x 0.25mm, 0.25µm) | Provides separation based on boiling point and polarity. |
| Oven Temperature Program | Initial temp ~100°C, ramped to ~300°C | Separates compounds with a wide range of boiling points. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into predictable patterns for identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Matrices
For the analysis of this compound in complex biological matrices such as plasma, serum, or tissue, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net Biological matrices are complex, containing numerous substances like proteins, salts, and phospholipids (B1166683) that can interfere with the analysis, a phenomenon known as the matrix effect. nih.govmdpi.com LC-MS/MS offers high selectivity and sensitivity, which are essential for accurately quantifying low levels of analytes in such samples. researchgate.netspringernature.com
The inherent poor ionization efficiency of fatty acids in common electrospray ionization (ESI) sources presents a challenge. nih.gov Therefore, derivatization is often employed to enhance their detection. unimi.it Reversed-phase liquid chromatography (RP-LC) is commonly used for separation. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions, which significantly reduces background noise and improves quantification accuracy. researchgate.net
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis using a Newcrom R1 column. sielc.com This method employs a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com HPLC with ultraviolet (UV) detection is possible, but the sensitivity for underivatized fatty acids is limited. nih.gov Derivatization to form esters with a UV-absorbing chromophore, such as p-bromophenacyl esters, can increase sensitivity by several orders of magnitude. nih.gov
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Detection | UV or Mass Spectrometry (MS) | sielc.comnih.gov |
| Application | Separation and analysis of this compound | sielc.com |
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a key strategy in the analysis of carboxylic acids like this compound to improve their chromatographic behavior and detection sensitivity. colostate.edunih.gov
Amidation Reactions for Carboxylic Acid Groups
Amidation is a common derivatization reaction for carboxylic acids, converting the -COOH group into an amide. This is particularly useful for LC-MS analysis as it can introduce a permanently charged group or a readily ionizable moiety, significantly enhancing ionization efficiency in ESI-MS. nih.govnih.gov Reagents such as 2-picolylamine can be coupled to the carboxylic acid in the presence of coupling agents like 2,2'-dipyridyl disulfide and triphenylphosphine. nih.gov This "charge-reversal" derivatization allows for detection in the positive ion mode, which is often more sensitive and selective than the negative ion mode typically used for underivatized acids. nih.gov The resulting derivatives often exhibit improved chromatographic retention on reversed-phase columns. nih.gov
Isotopic Labeling Derivatization for Metabolomics Applications
In the field of metabolomics, isotopic labeling is a powerful tool for accurate quantification of metabolites like this compound. nih.gov This strategy involves derivatizing a sample with a "light" (containing naturally abundant isotopes) version of a reagent and a comparative sample or internal standard with a "heavy" (containing stable isotopes like ²H or ¹³C) version of the same reagent. scripps.eduresearchgate.net The two samples are then mixed and analyzed together in a single LC-MS run. scripps.edu
The light and heavy derivatives co-elute but are distinguished by their mass difference in the mass spectrometer. nih.gov The ratio of the peak areas of the isotopic pair allows for precise relative or absolute quantification, as it corrects for variations in sample preparation, chromatographic retention, and ionization efficiency. nih.govresearchgate.net This approach is invaluable for tracking changes in the metabolome and identifying biomarkers in complex biological systems. nih.govresearchgate.net
Optimization of Derivatization Reagents and Conditions
The analysis of fatty acids such as this compound, particularly by gas chromatography (GC), often necessitates a derivatization step. This is because the high polarity of the carboxylic acid functional group can lead to issues like peak tailing and poor volatility, hindering effective chromatographic separation. restek.comresearchgate.net The primary goal of derivatization in this context is to convert the polar carboxyl group into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME). restek.comsigmaaldrich.com
Common derivatization reagents for fatty acids fall into three main categories: silylation, acylation, and alkylation. libretexts.org For the formation of FAMEs, alkylation reagents are employed. sigmaaldrich.com One of the most effective and widely used methods is esterification using methanol (B129727) in the presence of a catalyst, such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃). restek.comsigmaaldrich.commdpi.com This approach is favored for its ability to proceed under mild conditions. restek.com
The optimization of the derivatization process is critical to ensure a complete and reproducible reaction. Key parameters that require careful optimization include:
Reaction Time: The duration of the heating step is crucial for ensuring the reaction goes to completion. This is often determined empirically by analyzing aliquots at different time points. sigmaaldrich.com
Reaction Temperature: A typical temperature for this type of esterification is around 60-70°C. sigmaaldrich.commdpi.com The optimal temperature will balance reaction speed with the stability of the analyte and reagent.
Reagent Concentration: The ratio of the derivatizing agent and catalyst to the sample must be optimized to drive the reaction to completion without introducing interfering artifacts. mdpi.com
Silylation is another common derivatization technique for fatty acids, utilizing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.com This method generates trimethylsilyl (B98337) (TMS) esters. restek.com
The choice of derivatization reagent and the optimization of reaction conditions are fundamental steps in developing a robust analytical method for this compound, ensuring accurate and reliable quantification. sigmaaldrich.com
Method Validation and Robustness Assessment
Method validation is a critical process that provides documented evidence that an analytical procedure is suitable for its intended purpose. ijpca.orgglobalresearchonline.netwjarr.com For the analysis of this compound, this involves a thorough assessment of several key performance characteristics as outlined by regulatory bodies like the International Council for Harmonisation (ICH). amsbiopharma.comgmp-compliance.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijpca.orgamsbiopharma.com For a chromatographic method, this means that the peak for this compound should be well-resolved from any other peaks in the chromatogram. aquaenergyexpo.com This is often demonstrated by analyzing blank samples, placebos, and spiked samples to show a lack of interference. ijpca.orgaquaenergyexpo.com
Accuracy refers to the closeness of the test results obtained by the method to the true value. globalresearchonline.netamsbiopharma.com It is often determined by spike-recovery experiments, where known amounts of this compound are added to a sample matrix and the percentage of the added analyte that is recovered by the method is calculated. acs.orgacs.org Good recovery values, typically within a range of 80-120%, indicate an accurate method. acs.org
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) of a series of measurements. amsbiopharma.com Precision is typically evaluated at two levels: repeatability (precision over a short interval of time with the same analyst and equipment) and intermediate precision (within-laboratory variations in days, analysts, equipment, etc.). ijpca.org
Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.comresearchgate.netLimit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.comresearchgate.net These are often determined based on the signal-to-noise ratio of the analytical instrument's response, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve. wjarr.comresearchgate.net
Method Validation Parameters for this compound Analysis
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. | No interference at the retention time of the analyte. |
| Accuracy | Closeness of results to the true value, often expressed as percent recovery. | Typically 80-120% recovery. |
| Precision | Agreement among a series of measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 2% is commonly acceptable. amsbiopharma.com |
| Limit of Detection (LOD) | Lowest concentration of analyte that can be detected. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com Robustness testing is typically performed during the method development phase to identify which parameters are critical to the method's performance. chromatographyonline.com
For an HPLC method for the analysis of this compound, some of the parameters that would be investigated during robustness testing include:
Mobile phase composition: Small changes in the ratio of solvents.
pH of the mobile phase: Variations in the pH can affect the retention time of acidic compounds.
Column temperature: Fluctuations in temperature can impact chromatographic separation.
Flow rate: Minor adjustments to the flow rate of the mobile phase.
Wavelength of detection: Small variations in the detector wavelength.
If variations in any of these parameters significantly affect the results, it indicates that the parameter needs to be carefully controlled. The results of robustness testing are crucial for ensuring that the method can be successfully transferred between different laboratories and instruments. chromatographyonline.com
The development and validation of analytical methods for pharmaceutical applications are governed by stringent regulatory guidelines to ensure the quality and safety of drug products. altabrisagroup.com The most widely recognized guidelines are those issued by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). altabrisagroup.comeuropa.eu
The primary ICH guideline for method validation is ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology," which has been recently updated to ICH Q2(R2) . amsbiopharma.comgmp-compliance.orgeuropa.euich.org This guideline provides a comprehensive framework for the validation of various types of analytical procedures, outlining the specific performance characteristics that need to be evaluated for each type of method (e.g., identification, quantitative tests for impurities, assay). europa.euich.org
In addition to the ICH, other regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) also provide guidelines for analytical method validation. altabrisagroup.com The FDA's guidance often expands on the ICH framework, placing a strong emphasis on method robustness. altabrisagroup.com The USP provides specific validation requirements for compendial procedures in its general chapter <1225>. altabrisagroup.com
Compliance with these guidelines is essential for regulatory submissions and for ensuring that the analytical data generated is reliable, reproducible, and scientifically sound. amsbiopharma.comaltabrisagroup.com A validation protocol should be established before the validation study, and a validation report should summarize the results. ich.org
Computational Approaches in Analytical Chemistry
In recent years, deep learning and other machine learning approaches have emerged as powerful tools in analytical chemistry, particularly for the structural elucidation of unknown compounds. rsc.orgarxiv.orgfrontiersin.org These computational methods can analyze complex spectral data, such as that obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to predict the molecular structure of a compound. rsc.orgnih.gov
The traditional approach to structure elucidation often involves a time-consuming process of interpreting spectral data and comparing it to databases of known compounds. rsc.org Deep learning models, on the other hand, can be trained on vast datasets of spectral information and corresponding molecular structures to learn the complex relationships between them. arxiv.orgrsc.org
For a compound like this compound, a deep learning model could be used to:
Predict the structure from spectral data: Given the ¹³C NMR and mass spectra of an unknown sample, a trained model could predict the most likely molecular structure. rsc.orgnih.gov
Verify a proposed structure: A model could predict the expected spectra for this compound, which could then be compared to the experimentally obtained spectra to confirm the compound's identity. rsc.org
Aid in the interpretation of complex spectra: Deep learning models can help to identify key features in spectra that are indicative of specific structural motifs. nih.gov
These computational approaches have the potential to significantly accelerate the process of chemical identification and characterization, reducing the reliance on manual interpretation and database searching. frontiersin.orgnih.gov
Analysis of this compound's Enzyme Interactions Through Molecular Docking Remains an Unexplored Area of Research
Despite the growing application of computational methods in understanding drug-target interactions, a thorough review of scientific literature reveals a significant gap in the molecular docking studies specifically focused on this compound and its interactions with enzymes. As of September 2025, no dedicated research has been published detailing the molecular docking of this specific branched-chain fatty acid to elucidate its binding modes, affinities, or specific amino acid interactions within an enzyme's active site.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein or enzyme, to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns of a ligand with its target. Such studies typically generate detailed data, including binding energy scores (often in kcal/mol) and identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other stabilizing forces.
While extensive research exists on the molecular docking of various other fatty acids with enzymes, particularly lipases, these findings cannot be extrapolated to this compound due to its unique structural properties. The presence of a hexyl branch on the alpha-carbon of the dodecanoic acid backbone introduces steric and conformational characteristics that would significantly alter its binding behavior compared to its straight-chain counterparts like palmitic acid or stearic acid.
The absence of specific studies on this compound means that crucial data points, which would typically be presented in tables detailing research findings, are not available. Such data would include:
Binding Affinity Scores: Quantitative measures of the binding strength between this compound and a target enzyme.
Interacting Amino Acid Residues: Identification of the specific amino acids within the enzyme's active site that form bonds or interact with the ligand.
Types of Interactions: Characterization of the molecular forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions) that stabilize the enzyme-ligand complex.
Without experimental or computational research focused specifically on this compound, any discussion on its enzyme interaction at a molecular level would be purely speculative. Future research initiatives are required to perform these computational analyses to understand the potential biological roles and mechanisms of action of this compound.
Applications in Advanced Materials Science and Biotechnology
Polymer and Macromolecular Synthesis
In the realm of polymer science, 2-hexyldodecanoic acid is utilized to precisely control the architecture and physical characteristics of macromolecules, leading to materials with enhanced properties.
This compound serves as an effective amidating agent in the synthesis of amphiphilic macromolecules, such as core-shell structured, highly branched poly(ethylenimine amides) sigmaaldrich.comsigmaaldrich.com. In this process, the carboxylic acid group of this compound reacts with the primary and secondary amine groups present in hyperbranched poly(ethylenimine) (PEI). This reaction forms amide bonds, grafting the hydrophobic 2-hexyldodecyl chains onto the hydrophilic PEI core.
This modification transforms the PEI into an amphiphilic copolymer with a hydrophobic shell and a hydrophilic core. The self-assembly of hyperbranched PEI with fatty acids can lead to the formation of supramolecular structures like inverted micelles rsc.org. This strategic hydrophobization is crucial for creating specialized nanocarriers for applications in drug delivery and gene therapy, where the amphiphilic nature facilitates interaction with both aqueous environments and lipid membranes nih.govnih.gov. The covalent grafting of these branched fatty acid segments creates stable, functional materials with properties tailored for specific biomedical applications nih.gov.
The unique molecular architecture of this compound is instrumental in modifying the physical properties of polymers by suppressing side-chain crystallization sigmaaldrich.comsigmaaldrich.com. In polymers with long, linear alkyl side chains, these chains tend to pack closely together, forming ordered crystalline domains researchgate.net. This crystallization can make the material more rigid and brittle.
However, the introduction of the bulky and branched 2-hexyldodecyl group disrupts this orderly packing. The branching creates a "kink" in the fatty acid chain, which sterically hinders the side chains from aligning into a crystalline lattice wikipedia.org. This suppression of crystallization has several significant effects on the polymer's properties:
Increased Flexibility: The polymer remains more amorphous and flexible.
Lower Melting Temperature: Less energy is required to overcome the intermolecular forces in the less-ordered structure.
Improved Solubility: The irregular structure enhances solubility in various solvents.
Lower Viscosity: The inability of polymer chains to entangle in an ordered fashion results in lower melt and solution viscosities, which is a characteristic feature of hyperbranched polymers mdpi.com.
This principle is a key reason for using this compound as an amidating agent when designing polymers for applications that require flexibility and processability sigmaaldrich.comsigmaaldrich.com.
Quantum Dot Technology
This compound, often abbreviated as 2-HA or DA in this context, has become a vital component in the synthesis of high-performance perovskite quantum dots (QDs), acting as a surface ligand to enhance their stability and optical properties.
In the synthesis of perovskite quantum dots, such as those based on Cesium Lead Bromide (CsPbBr₃), ligands are essential for controlling crystal nucleation and growth, passivating surface defects, and ensuring colloidal stability sigmaaldrich.com. This compound is introduced as a substitute for traditional long-chain ligands like oleic acid (OA) sigmaaldrich.comresearchgate.net. As a carboxyl ligand, it functions as an X-type ligand that binds to the lead (Pb) sites on the surface of the quantum dot, helping to stabilize the nanocrystal structure during its formation researchgate.netnih.gov. The use of this compound has been shown to yield QD films with higher crystallinity and smoother morphology compared to those synthesized with oleic acid sigmaaldrich.com.
The replacement of conventional ligands with this compound significantly improves the stability and optical performance of perovskite QDs. QDs are notoriously vulnerable to degradation from environmental factors like heat and moisture researchgate.netnih.gov. The branched structure of 2-HA provides an effective passivating layer that enhances stability.
Research has demonstrated that QDs synthesized with this compound exhibit superior performance metrics. For instance, CsPb₁₋ₓNiₓBr₃ QDs modified with this ligand achieved a high photoluminescence quantum yield (PLQY) of 84.71% researchgate.netnih.gov. These modified QDs also show enhanced stability against ambient conditions, heat, and moisture, maintaining their colloidal stability for over 70 days without aggregation sigmaaldrich.com. This improved stability and luminescent performance are critical for the practical application of QDs in devices such as LEDs sigmaaldrich.com.
Performance of Perovskite QDs with Different Ligands
| Quantum Dot System | Ligand | Photoluminescence Quantum Yield (PLQY) | Key Advantage |
|---|---|---|---|
| Regular CsPbBr₃ | Oleic Acid (OA) | Lower / Not Specified | Standard Synthesis |
| DA–CsPb₁₋ₓNiₓBr₃ | 2-Hexyldecanoic Acid (DA) | 84.71% researchgate.netnih.gov | High luminescence and enhanced stability researchgate.netnih.gov |
The enhanced performance of QDs capped with this compound stems from its role in suppressing surface defects researchgate.netnih.gov. The carboxylate head of the ligand binds to undercoordinated lead ions on the QD surface, effectively "healing" these defect sites. These surface defects act as trap states that can quench photoluminescence and serve as sites for non-radiative recombination processes.
One of the most detrimental of these processes is Auger recombination, where the energy from an exciton (B1674681) (electron-hole pair) recombination is transferred to a third charge carrier instead of being emitted as a photon nih.gov. This process is particularly problematic at high excitation intensities, leading to a drop in efficiency (roll-off) in devices like LEDs.
By effectively passivating surface defects, the this compound ligand reduces the availability of trap states that facilitate non-radiative Auger recombination researchgate.netnih.gov. This leads to more efficient radiative recombination, where the exciton energy is released as light, thereby boosting the photoluminescence quantum yield. The suppression of this non-radiative decay pathway is a key factor in the improved efficiency and brightness of QD-based optoelectronic devices rsc.org.
Lipid Nanoparticle Formulations
The branched lipid tails of this compound are a fundamental structural component in the synthesis of advanced ionizable lipids. These specialized lipids are the cornerstone of lipid nanoparticle (LNP) formulations used for the delivery of nucleic acids, such as messenger RNA (mRNA) and self-amplifying RNA (saRNA). factor.bio
A prominent example is the ionizable lipid ALC-0315, a key ingredient in the Pfizer-BioNTech COVID-19 mRNA vaccine. The synthesis of ALC-0315, which is chemically known as ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate), utilizes this compound to form the two branched hydrophobic tails of the final molecule. nih.govresearchgate.net These tails are critical for the lipid's function.
Furthermore, research into next-generation LNP systems involves the creation of libraries of novel ionizable lipids. In these studies, this compound is used to create "hexyl 2-hexyldecanoate" lipid tails, which are then combined with various hydrophilic headgroups. factor.bio The performance of the resulting LNPs in delivering mRNA is evaluated based on particle size, encapsulation efficiency, and protein expression. Formulations incorporating these novel lipids have demonstrated enhanced mRNA expression compared to those using established lipids like ALC-0315. factor.bio The branched structure of the lipid tails derived from this compound is crucial for the efficient encapsulation of nucleic acids and their subsequent release from endosomes inside the target cell. nih.gov
The molecular geometry of lipids is a determining factor in the structure and stability of the self-assembled nanoparticles they form. According to the lipid shape theory, the relative size of the hydrophilic headgroup compared to the cross-sectional area of the hydrophobic tail dictates the curvature of the lipid layer. researchgate.net Lipids with a molecular shape resembling a cone, where the hydrophobic region is bulkier than the polar head, tend to form non-bilayer structures with negative curvature, such as the inverted hexagonal (HII) phase. researchgate.netnih.gov
This compound, and the ionizable lipids derived from it, exemplify this principle. The molecule possesses a relatively small carboxylic acid or amine headgroup attached to two bulky, branched alkyl chains. This structure imparts a cone-like molecular shape. mit.edu This geometry is of paramount importance for the function of ionizable lipids in nucleic acid delivery. Within the acidic environment of the endosome, the ionizable lipid headgroup becomes protonated (positively charged). This change facilitates interaction with anionic lipids in the endosomal membrane, promoting the formation of non-bilayer lipid structures that destabilize the membrane. nih.govnih.gov This membrane fusion and disruption are critical for the "endosomal escape" and release of the mRNA cargo into the cell's cytoplasm, where it can be translated into protein. nih.gov
Other Material Science Applications
In the broader field of materials science, this compound is recognized as a valuable chemical building block for the synthesis of organic semiconductors. bldpharm.com Its branched alkyl structure is used to introduce solubility and control the self-assembly of larger, complex molecules.
One specific application is its use as an amidating agent during the synthesis of amphiphilic macromolecules. sigmaaldrich.com The incorporation of the bulky, branched 2-hexyldecyl groups can effectively suppress the crystallization of side chains. This control over crystallization is crucial for producing uniform, amorphous, or well-ordered thin films, a key requirement for the performance of organic electronic devices.
As an extension of its role in ligand engineering, this compound functions as a capping agent for colloidal quantum dots. Capping agents are molecules that bind to the surface of a nanoparticle, providing stability and preventing aggregation. scispace.comnih.gov
Environmental Fate and Biogeochemical Cycling of 2 Hexyldodecanoic Acid
Degradation Pathways in Environmental Compartments
The degradation of 2-hexyldodecanoic acid in the environment can occur through biological transformation processes mediated by microorganisms and through non-biological chemical reactions.
The primary biotic degradation pathway for fatty acids, including branched-chain variants like this compound, is through microbial oxidation. While specific studies on this compound are limited, the metabolism of structurally similar compounds suggests that microorganisms equipped with the necessary enzymatic machinery can break down this molecule.
The degradation of branched-chain fatty acids is often initiated by the activation of the carboxylic acid to its corresponding acyl-CoA derivative. This is a crucial step that prepares the molecule for subsequent enzymatic reactions. Following activation, the molecule can enter a modified β-oxidation pathway. Key enzymes in the degradation of branched-chain amino acids and their resulting acyl-CoA derivatives include branched-chain α-keto acid dehydrogenase (BCKDH) and short- and branched-chain-specific acyl-CoA dehydrogenases. frontiersin.orgresearchgate.net These enzymes are responsible for the catabolism of these molecules, which ultimately lead to intermediates that can enter the citric acid cycle for energy production. researchgate.net
The presence of a branch in the carbon chain, as in this compound, may require specific enzymes to handle the steric hindrance at the branch point. The initial steps of degradation are likely catalyzed by a branched-chain amino acid transaminase to form α-keto acids, which are then decarboxylated by the BCKDH complex to produce branched-chain acyl-CoA primers. frontiersin.org These primers can then be further metabolized.
Table 1: Key Enzyme Classes Potentially Involved in the Biotic Degradation of this compound
| Enzyme Class | Potential Role in Degradation |
|---|---|
| Acyl-CoA Synthetase | Activation of this compound to 2-hexyldodecanoyl-CoA. |
| Acyl-CoA Dehydrogenase | Introduction of a double bond in the acyl-CoA chain, a key step in β-oxidation. |
| Enoyl-CoA Hydratase | Hydration of the double bond. |
| Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyacyl-CoA. |
| Thiolase | Cleavage of the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. |
This table is based on general fatty acid metabolism and degradation pathways of similar branched-chain compounds.
Abiotic degradation of this compound can occur through processes such as hydrolysis and photolysis, although these are generally considered to be slower than biotic degradation for carboxylic acids under typical environmental conditions.
Hydrolysis: The hydrolysis of the carboxylic acid group of this compound is generally a slow process in the absence of strong acid or base catalysis. sydney.edu.aubritannica.comesisresearch.org Under neutral pH conditions typical of many environmental compartments, the rate of hydrolysis is expected to be low. nih.govepa.gov
Photolysis: Photodegradation may contribute to the breakdown of this compound, particularly in sunlit surface waters or on soil surfaces. This process can occur through direct absorption of UV radiation or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net The efficiency of photolysis is dependent on factors such as the presence of photosensitizers in the environment. mdpi.com For some organic acids, photolysis can be a significant degradation pathway. nih.gov For instance, visible light-mediated direct decarboxylation of carboxylic acids has been demonstrated as a method to generate carbon-centered radicals, which can lead to further degradation. nih.gov
Metabolism and Excretion in Environmental Organisms
When aquatic organisms are exposed to organic compounds like this compound, the processes of bioaccumulation, biotransformation, and excretion determine the compound's fate within the organism. Fish, for example, can absorb fatty acids from their diet and the surrounding water. Once absorbed, these fatty acids can be metabolized for energy, incorporated into lipids, or transformed into other compounds. dntb.gov.uanih.gov
Biotransformation in fish often involves enzymatic pathways aimed at increasing the water solubility of the compound to facilitate excretion. researchgate.net For a lipophilic compound like this compound, this could involve oxidation reactions to introduce more polar functional groups. The liver is a primary site of biotransformation in fish. mdpi.comnih.gov The resulting metabolites, being more water-soluble, can then be excreted via bile or urine. The extent of bioaccumulation will depend on the balance between the rates of uptake and the combined rates of metabolism and excretion. nih.gov
Methodologies for Environmental Fate Studies
To elucidate the environmental fate of this compound, a combination of laboratory and field studies employing advanced analytical techniques is necessary.
The use of radiolabeled compounds, particularly with carbon-14 (B1195169) (¹⁴C), is a powerful tool for tracing the fate of organic chemicals in the environment. selcia.comnih.gov By synthesizing ¹⁴C-labeled this compound, researchers can conduct detailed degradation studies in various environmental matrices such as soil, water, and sediment. fz-juelich.deresearchgate.netnih.gov
These tracer studies allow for a complete mass balance, enabling the quantification of the parent compound, its transformation products (metabolites), and its ultimate mineralization to ¹⁴CO₂. nih.gov This approach provides unambiguous evidence of degradation and helps to distinguish between biotic and abiotic processes. For example, in a soil degradation study, the evolution of ¹⁴CO₂ would indicate microbial respiration of the labeled carbon, while the incorporation of ¹⁴C into soil organic matter would point towards the formation of bound residues.
Table 2: Typical Applications of ¹⁴C-Labeled this compound in Environmental Fate Studies
| Study Type | Information Gained |
|---|---|
| Aerobic and Anaerobic Soil Metabolism | Rate and extent of mineralization to ¹⁴CO₂, formation of metabolites and bound residues. |
| Aquatic Sediment Systems | Degradation pathways in water and sediment phases, partitioning behavior. |
| Bioaccumulation in Fish | Uptake, distribution in tissues, metabolism, and excretion rates. |
Identifying the metabolites of this compound in complex environmental samples requires sophisticated analytical techniques that offer high sensitivity and selectivity.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the analysis of fatty acids and their metabolites. nih.govchromatographyonline.comnih.gov This method allows for the separation of compounds in a complex mixture followed by their detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. csbsju.edunih.govmdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the confident identification of unknown metabolites. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, often requiring derivatization of the carboxylic acid group to increase volatility. sciex.com This technique provides excellent chromatographic separation and detailed mass spectra for structural identification.
For the analysis of environmental matrices like soil and water, a robust sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, is typically required to isolate and concentrate the analytes of interest before instrumental analysis. researchgate.netresearchgate.net
Table 3: Common Analytical Techniques for the Study of this compound and its Metabolites
| Technique | Principle | Application |
|---|---|---|
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | Quantification and identification of parent compound and polar metabolites in aqueous and solid samples. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Analysis of the parent compound and less polar metabolites, often after derivatization. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Confident identification of unknown transformation products. |
Computational Chemistry and Molecular Modeling Studies of 2 Hexyldodecanoic Acid
Molecular Structure and Conformation Analysis
The three-dimensional structure of 2-hexyldodecanoic acid is fundamental to its physical and chemical properties. Computational methods, particularly quantum mechanics and molecular mechanics, are employed to explore its conformational space and analyze its geometric parameters.
Conformational Landscapes and Energetics
The presence of multiple rotatable single bonds in the n-hexyl and n-decyl chains, as well as around the carboxylic acid group, gives rise to a complex conformational landscape for this compound. A theoretical conformational study is a powerful tool for identifying the most stable conformers and understanding the energy variations associated with different spatial arrangements.
For the alkyl chains, rotations around the C-C bonds lead to numerous conformers. The most stable arrangement for a straight-chain alkane is the all-trans (anti-periplanar) conformation, which minimizes steric hindrance. In this compound, the branching introduces additional complexity. A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical calculations (like Density Functional Theory - DFT), would be necessary to map the potential energy surface and identify the global and local energy minima.
Table 1: Hypothetical Relative Energies of Representative Conformers of this compound (Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.)
| Conformer Description | Dihedral Angles (Cα-Cβ, etc.) | Method | Relative Energy (kcal/mol) |
| Extended Chain (Global Minimum) | All anti | DFT/B3LYP | 0.00 |
| Gauche interaction in decyl chain | One gauche | DFT/B3LYP | 0.95 |
| Gauche interaction in hexyl chain | One gauche | DFT/B3LYP | 1.10 |
| Folded conformation | Multiple gauche | DFT/B3LYP | 3.50 |
Branching Point Influence on Molecular Geometry
The α-alkylation, specifically the presence of a hexyl group at the C2 position, significantly influences the local molecular geometry of this compound. This branching is expected to affect bond angles and lengths around the chiral center (C2) compared to its straight-chain analog, hexadecanoic acid.
Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways.
Computational Investigations of Synthetic Pathways (e.g., Isomerization, Amidation)
Amidation, the formation of an amide from a carboxylic acid and an amine, is a fundamental reaction in organic chemistry. Computational studies have been employed to elucidate the mechanisms of such reactions. While no specific studies on the amidation of this compound were found, research on other carboxylic acids provides a framework for understanding this process.
For instance, the direct amidation of carboxylic acids can be facilitated by various reagents. Computational studies can model the reaction pathway, identifying key intermediates and transition states. The reaction typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. DFT calculations can be used to determine the activation energies for different proposed mechanisms, helping to identify the most plausible pathway.
Frontier Molecular Orbital (HOMO-LUMO) Analysis in Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
Computational studies on various fatty acids have shown that the HOMO-LUMO gap is a crucial parameter. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be the π* anti-bonding orbital of the carbonyl group.
DFT calculations could provide precise energy values for these orbitals and a visualization of their spatial distribution. This information is valuable in predicting the sites of electrophilic and nucleophilic attack. For example, the localization of the LUMO on the carbonyl carbon indicates that this is the primary site for nucleophilic attack, as seen in reactions like amidation and esterification.
Table 2: Calculated Frontier Orbital Energies for Representative Fatty Acids (Note: Data for this compound is hypothetical and included for illustrative comparison.)
| Fatty Acid | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| α-Linolenic Acid | DFT/B3LYP | -6.30 | 0.00 | 6.30 |
| Stearic Acid | DFT/B3LYP | - | - | 7.76 |
| Palmitic Acid | DFT/B3LYP | - | - | 7.76 |
| This compound (Hypothetical) | DFT/B3LYP | -6.45 | -0.15 | 6.30 |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics, intermolecular interactions, and bulk properties of substances.
While specific MD studies of this compound are not available in the reviewed literature, simulations of other long-chain carboxylic acids have been performed. These studies often focus on understanding the behavior of these molecules at interfaces, in aggregates (like micelles or bilayers), or in solution.
An MD simulation of this compound would involve creating a simulation box containing multiple molecules of the acid, and potentially a solvent. The simulation would track the trajectory of each atom over time, allowing for the analysis of various properties. Key insights that could be gained include:
Conformational Dynamics: Observing the transitions between different conformers and determining the flexibility of the alkyl chains. The branching at the alpha-position is expected to restrict local conformational freedom compared to a linear chain.
Intermolecular Interactions: Analyzing the formation and dynamics of hydrogen bonds between the carboxylic acid groups, which would lead to the formation of dimers and larger aggregates.
Bulk Properties: Calculating macroscopic properties such as density, viscosity, and diffusion coefficients from the simulated trajectories.
The branching in this compound would likely lead to less efficient packing in the condensed phase compared to its linear isomer, which would be reflected in a lower simulated density and melting point.
Interactions with Biological Macromolecules (e.g., Enzymes, Lipids)
Molecular dynamics (MD) simulations and docking studies are principal computational techniques used to explore the interactions between small molecules like this compound and biological macromolecules such as enzymes and lipid membranes. These methods can reveal the binding affinity, orientation, and conformational changes that occur upon interaction.
Enzyme Interactions: Computational studies can predict how this compound binds to the active site or allosteric sites of an enzyme. For instance, docking simulations can identify the most likely binding pose of the fatty acid within an enzyme's binding pocket. Following docking, molecular dynamics simulations can be run to observe the stability of this binding and the dynamics of the enzyme-ligand complex over time.
A typical workflow for studying these interactions computationally involves:
System Setup: Obtaining the 3D structure of the target enzyme (from databases like the Protein Data Bank) and building a 3D model of this compound.
Molecular Docking: Placing the this compound molecule into the enzyme's binding site to predict the preferred binding orientation.
Molecular Dynamics Simulation: Simulating the movement of every atom in the enzyme-ligand complex over a period of time (nanoseconds to microseconds) to assess the stability of the interaction and observe any induced conformational changes. youtube.comnih.govnih.gov
Studies on other fatty acids, such as palmitic and oleic acid with proteins like myoglobin, have revealed specific binding pockets where the carboxyl head group forms key interactions (e.g., with lysine (B10760008) residues), while the hydrophobic tail is stabilized by nonpolar residues. youtube.com Similar simulations for this compound would be crucial to understand its specific interactions, particularly how the branching at the alpha-carbon influences its fit and binding dynamics within an enzyme's active site. nih.govresearchgate.net
Lipid Bilayer Interactions: The interaction of this compound with lipid membranes is critical for its transport and cellular function. MD simulations are particularly well-suited to model these interactions. Coarse-grained or all-atom simulations can show how the fatty acid inserts into, permeates, or perturbs a model cell membrane.
Key research findings from computational studies on fatty acids and lipid bilayers include:
Insertion and Orientation: Simulations can determine the depth and orientation of the fatty acid within the bilayer. Typically, the polar carboxyl group anchors at the water-lipid interface, while the hydrophobic tail inserts into the membrane core. researchgate.net
Membrane Fluidity: The presence of fatty acids can alter the physical properties of the membrane. Branched-chain fatty acids, like this compound, are known to increase membrane fluidity by disrupting the tight packing of straight-chain acyl lipids. researchgate.net This effect is more pronounced with anteiso-branching compared to iso-branching. researchgate.net
Structural Perturbation: The incorporation of fatty acids can change membrane thickness and the area per lipid, which can, in turn, affect the function of embedded membrane proteins. nih.govnih.gov
Table 1: Computational Methods for Studying Macromolecule Interactions
| Computational Method | Application for this compound | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding mode with target enzymes. | Binding affinity scores, identification of key interacting residues. |
| All-Atom MD Simulation | Simulating detailed interactions with enzymes or a patch of lipid bilayer. | Conformational changes, stability of binding, free energy of binding, permeation pathways. |
| Coarse-Grained MD | Simulating large-scale phenomena like membrane remodeling or self-assembly. | Spontaneous insertion into membranes, effects on overall membrane shape and properties. |
Self-Assembly and Aggregation Behavior in Solution
As an amphiphilic molecule with a polar head (carboxylic acid) and a nonpolar tail (hexyl and decyl chains), this compound is expected to self-assemble in aqueous solutions. Computational simulations can model this process to predict the structures it forms and the conditions under which aggregation occurs.
Molecular dynamics is the primary tool for studying self-assembly. Simulations often start with the fatty acid molecules randomly distributed in a water box. Over the course of the simulation, these molecules spontaneously aggregate to minimize the unfavorable contact between their hydrophobic tails and water.
Key findings from simulation studies of fatty acid self-assembly include:
pH-Dependent Aggregation: The charge on the carboxylic acid head group, which is dependent on the pH of the solution, is a critical factor. At low pH (below the pKa), the head group is protonated and neutral, favoring the formation of bilayer structures or vesicles. nih.govnih.gov At high pH (above the pKa), the head group is deprotonated and negatively charged, leading to increased electrostatic repulsion between head groups, which favors the formation of spherical micelles. nih.govnih.gov
Critical Aggregation Concentration (CAC): Simulations can help estimate the concentration at which aggregation begins. By running simulations at different concentrations, one can observe the transition from individual molecules to aggregates.
Aggregate Morphology: Depending on factors like concentration, pH, and the molecular geometry of the surfactant, different aggregate structures can form. mdpi.commdpi.com While linear fatty acids form well-defined micelles and bilayers, the branched structure of this compound would influence the packing parameter, potentially leading to different aggregate shapes or sizes.
Table 2: Simulated Aggregation Structures of Fatty Acids in Solution
| Condition | Predominant Aggregate Structure | Driving Force |
|---|---|---|
| Low pH (Protonated) | Bilayer / Vesicle | Hydrogen bonding between head groups, hydrophobic effect. nih.gov |
| High pH (Deprotonated) | Spherical Micelle | Electrostatic repulsion between head groups, hydrophobic effect. nih.gov |
| Intermediate pH | Vesicles, other phases | Balance of electrostatic repulsion and hydrogen bonding. nih.gov |
Machine Learning Applications in Functional Prediction
Machine learning (ML) offers a powerful, data-driven approach to predict the biological activities and physicochemical properties of molecules like this compound. By training algorithms on existing data from similar compounds, ML models can make rapid and cost-effective predictions. This is often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling.
The general workflow for applying machine learning involves:
Data Curation: Assembling a dataset of fatty acids with known experimental data for the property of interest (e.g., antimicrobial activity, enzyme inhibition, antioxidant capacity). nih.govnih.gov
Descriptor Calculation: For each molecule in the dataset, a set of numerical features, or "molecular descriptors," are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., branching indices), and quantum-chemical descriptors.
Model Training and Validation: The dataset is split into training and testing sets. An ML algorithm (e.g., Random Forest, Support Vector Machines, Artificial Neural Networks) is trained on the training data to learn the relationship between the descriptors and the target property. nih.govnih.govmdpi.com The model's predictive performance is then evaluated on the unseen test data.
Prediction: Once validated, the trained model can be used to predict the functional properties of new molecules, such as this compound, by simply calculating its molecular descriptors and feeding them into the model.
Studies have successfully used ML to predict various properties of fatty acids. For example, ML models have been developed to predict the type of fatty acid (saturated, monounsaturated, polyunsaturated) in food products based on other available data. nih.govnih.govresearchgate.net Other research has focused on using ML to identify fatty acids for specific applications, such as predicting biodiesel properties or identifying compounds with potential antibacterial activity. jst.go.jpmdpi.com
Table 3: Common Machine Learning Models in Cheminformatics
| Machine Learning Model | Principle | Typical Application in Chemistry |
|---|---|---|
| Random Forest (RF) | Ensemble of decision trees. | QSAR for biological activity prediction. nih.gov |
| Support Vector Machine (SVM) | Finds an optimal hyperplane to separate data points. | Classification (e.g., active vs. inactive) and regression. mdpi.com |
| Artificial Neural Network (ANN) | Network of interconnected nodes inspired by the brain. | Complex, non-linear relationship modeling. nih.gov |
| k-Nearest Neighbors (k-NN) | Classifies based on the majority class of its 'k' nearest neighbors. | Similarity-based prediction. mdpi.com |
By leveraging these ML approaches, researchers can generate hypotheses about the biological roles of this compound, guiding further experimental investigation into its potential as, for example, an antimicrobial agent, an anti-inflammatory molecule, or a specific enzyme inhibitor. mdpi.comacs.org
Q & A
Q. How can clustered data from repeated measurements in longitudinal studies be statistically analyzed?
- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., multiple observations per sample). Use software like R or Python’s
statsmodelsto partition variance between within-subject and between-subject effects. Validate assumptions (normality, homoscedasticity) via residual plots .
Q. What computational approaches predict the physicochemical properties of this compound when experimental data are limited?
- Methodological Answer : Use quantitative structure-property relationship (QSPR) models. Input molecular descriptors (e.g., logP, molar refractivity) from tools like COSMO-RS or Gaussian. Validate predictions against existing thermochemical data (e.g., enthalpy of formation) for structurally similar acids .
Q. How do researchers reconcile contradictory toxicity profiles reported for branched fatty acids?
- Methodological Answer : Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) under standardized conditions (pH 7.4, 37°C). Compare results with literature using meta-analysis to identify confounding variables (e.g., impurity levels, solvent carriers). Reference GHS classifications from analogous compounds (e.g., skin irritation thresholds ).
Methodological Notes
- Data Validation : Cross-reference spectral data (MS/NMR) with NIST Chemistry WebBook entries for analogous branched acids .
- Safety Protocols : Use nitrile gloves and fume hoods when handling concentrated solutions; consult SDS for emergency response .
- Reporting Standards : Follow analytical chemistry guidelines for raw data inclusion (appendices) and uncertainty quantification in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
